Cas no 2171939-53-8 (3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)

3-(1-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a furan-based linker and an N-methylformamido group, which enhance its utility in solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the propanoic acid moiety facilitates efficient coupling to resin or other amino acid residues. This compound is particularly valuable for introducing unique modifications or functional handles into peptide backbones, enabling advanced research in medicinal chemistry and bioconjugation. Its stability and compatibility with standard SPPS protocols make it a reliable choice for complex peptide assembly.
3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid structure
2171939-53-8 structure
商品名:3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid
CAS番号:2171939-53-8
MF:C25H24N2O6
メガワット:448.467866897583
CID:5959826
PubChem ID:165548188

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid
    • 3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
    • EN300-1490226
    • 2171939-53-8
    • インチ: 1S/C25H24N2O6/c1-27(13-12-23(28)29)24(30)22-11-10-16(33-22)14-26-25(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,21H,12-15H2,1H3,(H,26,31)(H,28,29)
    • InChIKey: XOZBJDURLNLPGL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1=CC=C(C(N(C)CCC(=O)O)=O)O1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 448.16343649g/mol
  • どういたいしつりょう: 448.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490226-250mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1490226-500mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1490226-10000mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490226-50mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1490226-1000mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490226-1.0g
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
1g
$0.0 2023-06-05
Enamine
EN300-1490226-2500mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490226-100mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1490226-5000mg
3-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}-N-methylformamido)propanoic acid
2171939-53-8
5000mg
$9769.0 2023-09-28

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid 関連文献

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acidに関する追加情報

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid: A Comprehensive Overview

3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid is a complex organic compound with the CAS number 2171939-53-8. This compound is of significant interest in the fields of organic chemistry, biochemistry, and pharmaceutical research due to its unique structural features and potential applications in drug design and development.

The molecular structure of 3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid is characterized by a furan ring substituted with a methoxycarbonyl group, an amino group, and a formamide moiety. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly notable, as it is commonly used as a protecting group in peptide synthesis and other organic reactions. This feature makes the compound a valuable tool in modern chemical synthesis.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in various chemical reactions, particularly in the context of peptide synthesis and medicinal chemistry. The Fmoc group's ability to protect amino groups during reaction sequences has made it indispensable in the construction of complex molecules, including those with potential therapeutic applications.

The furan ring in this compound adds another layer of complexity and functionality. Furan derivatives are known for their aromaticity and reactivity, making them versatile building blocks in organic synthesis. The substitution pattern on the furan ring in this compound further enhances its reactivity and selectivity in various chemical transformations.

From a pharmacological perspective, 3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid has shown promise in preliminary studies as a potential lead compound for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, making it a candidate for further exploration in medicinal chemistry.

Moreover, the presence of the N-methylformamide group introduces additional functional diversity to the molecule. Formamide groups are known for their ability to participate in hydrogen bonding, which can influence the compound's solubility, stability, and bioavailability—key factors in drug design.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including coupling reactions, protection/deprotection strategies, and cyclization processes. The use of Fmoc chemistry ensures that critical functional groups remain intact during these steps, enabling precise control over the molecule's construction.

Recent advancements in green chemistry have also opened new avenues for the synthesis of such compounds. By employing environmentally friendly reagents and catalytic systems, chemists can now synthesize complex molecules like 3-(1-{5-({(9H-fluoren-9-y...) with greater efficiency and sustainability.

In conclusion, 3-(1-{5-({(9H-fluoren-9-y...) represents a sophisticated example of modern organic chemistry's capabilities. Its unique structure, functional groups, and potential applications make it a subject of ongoing research interest. As scientific understanding advances and new technologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping future developments in chemistry and pharmacology.

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